

Application Notes and Protocols for In Vivo Preparation of TL-895

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Compound of Interest

Compound Name: TL-895

Cat. No.: B8197429

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Introduction

TL-895 is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[7][8] **TL-895** also demonstrates inhibitory activity against bone marrow tyrosine kinase X-linked (BMX).[6][9] By covalently binding to the cysteine 481 residue in the active site of BTK, **TL-895** effectively blocks its downstream signaling, making it a promising therapeutic agent for various B-cell malignancies and other conditions like myelofibrosis.[8][9][10]

These application notes provide detailed protocols for the preparation and administration of **TL-895** for in vivo experiments, particularly in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Table 1: In Vitro Potency of **TL-895**

Target	Assay Type	Value	Reference
BTK	IC50	1.5 nM	[1] [2] [3] [4]
BTK	Ki	11.9 nM	[1] [2] [5]
BMX	IC50	1.6 nM	[3] [6]
BLK	IC50	10-39 nM	[6]
TXK	IC50	10-39 nM	[6]

Table 2: In Vitro Cellular Activity of **TL-895**

Cell Type/Process	Assay	Value	Reference
Ramos cells (BCR activation)	IC50	45.75 nM	[3]
Basophils (FcR activation)	IC50	1.01 μ M	[3]
B-cells in PBMCs (BCR-stimulated CD69 expression)	EC50	12 nM	[3]
B-cells in whole blood (BCR-stimulated CD69 expression)	EC50	21 nM	[3]
Healthy Monocytes (IL-8, IL-1 β , MCP-1, MIP-1 α , IL-6 production)	EC50	1-3 nM	[6]

Table 3: In Vivo Formulation and Solubility of **TL-895**

Formulation Component	Percentage	Solubility	Reference
DMSO	10%	≥ 2.08 mg/mL (in final formulation)	[2]
PEG300	40%	[2]	
Tween 80	5%	[2]	
Saline	45%	[2]	
DMSO	10%	≥ 2.08 mg/mL (in final formulation)	[2]
20% SBE-β-CD in Saline	90%	[2]	
DMSO	10%	≥ 2.08 mg/mL (in final formulation)	
Corn Oil	90%	[2]	
DMSO (stock)	-	250 mg/mL	[2][5]

Experimental Protocols

Protocol 1: Preparation of TL-895 Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of **TL-895** in mice.

Materials:

- **TL-895** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)

- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
- Calibrated pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Prepare Stock Solution:
 - Accurately weigh the required amount of **TL-895** powder.
 - Dissolve the **TL-895** powder in DMSO to create a concentrated stock solution. A stock concentration of 20.8 mg/mL in DMSO is suggested for ease of dilution into the final formulation.[\[2\]](#)
 - Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.[\[5\]](#)
- Prepare the Vehicle:
 - In a sterile conical tube, add the required volumes of the vehicle components in the following order:
 1. PEG300 (40% of the final volume)
 2. Tween 80 (5% of the final volume)
 - Vortex the mixture thoroughly to ensure homogeneity.
- Prepare the Final Dosing Solution:

- Add the **TL-895** stock solution in DMSO (10% of the final volume) to the PEG300 and Tween 80 mixture.
- Vortex immediately and thoroughly.
- Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing.
- The final solution should be a clear, homogenous solution. If any precipitation is observed, sonication may be required.
- Prepare the formulation fresh daily before administration to the animals.

Example for preparing 1 mL of a 2.08 mg/mL dosing solution:

- Add 400 µL of PEG300 to a sterile tube.
- Add 50 µL of Tween 80 and vortex.
- Add 100 µL of a 20.8 mg/mL **TL-895** stock in DMSO and vortex.
- Add 450 µL of sterile saline and vortex until clear.

Protocol 2: In Vivo Administration of TL-895 by Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of **TL-895** to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

- Prepared **TL-895** dosing solution
- Appropriately sized mice for the study (e.g., nude mice for xenograft models)
- Animal scale
- Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge for adult mice)

- 1 mL syringes
- 70% ethanol for disinfection

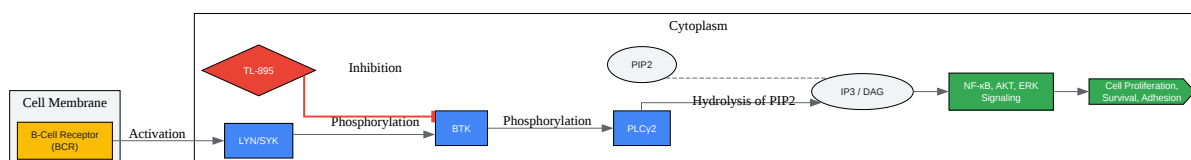
Procedure:

- Animal Preparation:
 - Weigh each mouse accurately before dosing to calculate the precise volume of the **TL-895** solution to be administered.
 - The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight. Do not exceed 10 mL/kg.
- Dosing:
 - Calculate the required volume of the **TL-895** dosing solution for each mouse based on its weight and the desired dose (mg/kg).
 - Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
 - Ensure there are no air bubbles in the syringe.
 - Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
 - Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea.
 - Slowly administer the solution.
 - Withdraw the gavage needle gently.
- Post-Administration Monitoring:
 - Monitor the animals closely for any signs of distress immediately after dosing and at regular intervals thereafter.

- For efficacy studies in tumor models, monitor tumor growth using calipers at pre-determined time points.
- Monitor body weight as an indicator of general health and potential toxicity.
- At the end of the study, animals should be euthanized according to IACUC-approved protocols.

Mandatory Visualizations

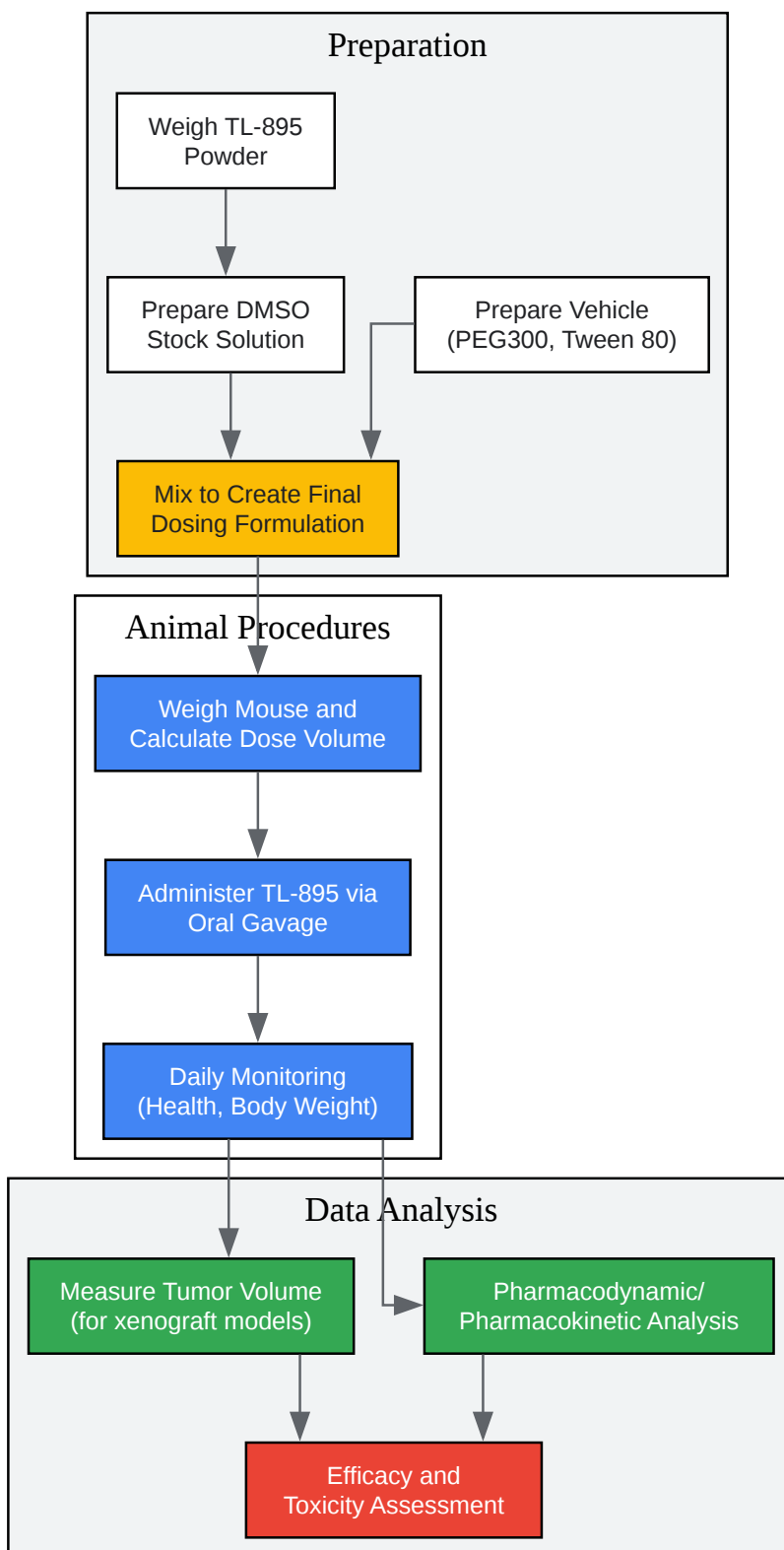
Signaling Pathway of BTK Inhibition by TL-895



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Caption: BTK signaling pathway and the inhibitory action of **TL-895**.

Experimental Workflow for In Vivo Studies with TL-895



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Caption: Workflow for preparing and administering **TL-895** in vivo.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. TL-895 | Btk | 1415823-49-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TL-895 | BTK | TargetMol [targetmol.com]
- 6. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. P1005: EFFECT OF TL-895, A NOVEL BRUTON'S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
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